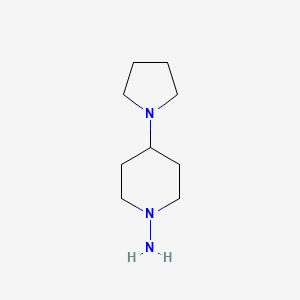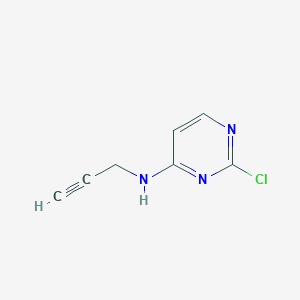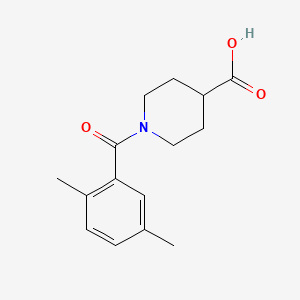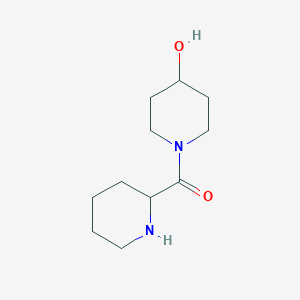![molecular formula C7H11NO B1369878 3-Azabicyclo[3.2.1]octan-8-one CAS No. 240401-35-8](/img/structure/B1369878.png)
3-Azabicyclo[3.2.1]octan-8-one
Overview
Description
3-Azabicyclo[3.2.1]octan-8-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring.
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold, to which 3-Azabicyclo[321]octan-8-one belongs, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
It is known that the stereochemical control in the formation of the 8-azabicyclo[321]octane architecture is achieved directly in the same transformation that generates the structure or in a desymmetrization process starting from achiral tropinone derivatives .
Biochemical Pathways
The 8-azabicyclo[321]octane scaffold is known to be structurally similar to bioactive alkaloids such as nicotine, cocaine, and morphine .
Result of Action
Compounds with the 8-azabicyclo[321]octane scaffold have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s disease, depression, schizophrenia, or panic disorder .
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.2.1]octan-8-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This interaction is significant because it can influence neurotransmission and has potential implications for the treatment of neurological disorders. Additionally, this compound can interact with nicotinic acetylcholine receptors, affecting their function and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling . Furthermore, this compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal function . Its influence on cellular metabolism includes alterations in energy production pathways and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing the levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant for its potential therapeutic applications in treating conditions like Alzheimer’s disease. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under physiological conditions for extended periods . Its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and receptor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolic process includes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to various organelles, including the mitochondria and endoplasmic reticulum, where it can influence cellular function . The distribution of this compound is also influenced by its binding to plasma proteins, which can affect its bioavailability and half-life .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it can be localized to the synaptic vesicles in neurons, where it can modulate neurotransmitter release . Additionally, its presence in the mitochondria can influence energy production and metabolic processes . The subcellular localization of this compound is essential for its role in various biochemical and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.1]octan-8-one can be achieved through various methods. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-Azabicyclo[3.2.1]octan-8-one has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules and natural products.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Azabicyclo[3.2.1]octan-8-one include:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound features a benzyl group attached to the nitrogen atom, providing different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific bicyclic structure and the position of the nitrogen atom. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-1-2-6(7)4-8-3-5/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWRGVRWBYLOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593472 | |
| Record name | 3-Azabicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240401-35-8 | |
| Record name | 3-Azabicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does modifying the 8-position of the 3-Azabicyclo[3.2.1]octane scaffold influence its interaction with dopamine and serotonin transporters?
A1: Research indicates that substitutions at the 8-position of the 3-Azabicyclo[3.2.1]octane ring system significantly impact its binding affinity for dopamine and serotonin transporters []. For example, introducing an 8-phenyl group without a hydroxyl group at C-8 increased the binding affinity for the dopamine transporter compared to the corresponding 8-phenyl-8α-hydroxy compound. Interestingly, the orientation of the 8-phenyl group also plays a role, with the α-orientation exhibiting higher potency than the β-orientation for dopamine transporter binding. Furthermore, incorporating benzhydryl ethers at C-8 enhanced selectivity for the dopamine transporter over the serotonin transporter. These findings highlight the importance of the 8-position in modulating the binding affinity and selectivity of 3-Azabicyclo[3.2.1]octane derivatives towards monoamine transporters.
Q2: What are the structural characteristics of the synthesized 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime?
A2: While the provided abstract [] doesn't detail the specific spectroscopic data, it confirms the successful synthesis and characterization of 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime. This information suggests that standard characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), were likely employed to confirm the compound's structure and molecular weight.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)










![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1369823.png)


